Glycoprotein J is a significant component of the envelope of the herpesvirus simiae, commonly known as the simian herpesvirus or herpes B virus. This virus primarily infects macaques and can cause severe neurological disease in humans. Glycoprotein J plays a crucial role in the virus’s ability to evade the host immune response and facilitate viral entry into host cells. Understanding the structure and function of glycoprotein J is essential for developing therapeutic strategies against herpes B virus infections.
Herpesvirus simiae is primarily found in macaque populations, particularly rhesus macaques. The virus can be transmitted to humans through bites or scratches from infected animals, leading to serious health complications, including encephalitis. The glycoproteins of this virus, including glycoprotein J, are integral to its pathogenicity and immune evasion strategies.
Herpesvirus simiae belongs to the family Herpesviridae, subfamily Alphaherpesvirinae. It is classified under the genus Simplexvirus. Glycoprotein J is one of several glycoproteins expressed on the viral envelope that play roles in viral attachment, entry, and immune modulation.
The synthesis of glycoprotein J involves several key processes:
The production of glycoprotein J can be achieved using recombinant DNA technology. For instance, the gene can be cloned into expression vectors such as bacterial or mammalian systems to produce large quantities of the protein for research or therapeutic purposes. Techniques like polymerase chain reaction (PCR) are used to amplify the gene from viral DNA, followed by cloning into suitable vectors for expression in host cells.
Glycoprotein J has a complex tertiary structure that includes multiple domains essential for its function. It is characterized by:
The molecular mass of glycoprotein J has been estimated to be around 57 kDa. Structural studies suggest that it shares similarities with other herpesvirus glycoproteins but has unique features that contribute to its specific functions in herpesvirus simiae.
Glycoprotein J participates in several biochemical reactions that facilitate viral entry into host cells:
The binding affinity and kinetics of glycoprotein J with its receptors can be studied using techniques such as surface plasmon resonance or enzyme-linked immunosorbent assays (ELISA). These methods help quantify interactions and understand their implications for viral infectivity.
Glycoprotein J functions by:
Studies indicate that glycoprotein J can inhibit apoptosis in infected cells, allowing for prolonged viral replication and persistence within the host.
Glycoprotein J has several applications in scientific research:
Research into glycoprotein J continues to provide insights into herpesvirus biology and potential avenues for intervention in herpes B virus infections.
Herpesvirus simiae (B virus; Macacine alphaherpesvirus 1) possesses a characteristic double-stranded DNA genome approximately 157 kbp in length, organized into distinct structural domains common to alphaherpesviruses [3]. The Unique Short (US) region represents a critical genomic segment flanked by inverted repeat sequences (IRs/TRs) that facilitate genomic isomerization and recombination events. Within this US region resides the US5 gene, which encodes glycoprotein J (gJ) – a non-essential but functionally significant virion component [1] [3].
ORF analysis reveals the US5 gene occupies a conserved syntenic position among simplexviruses, typically situated downstream of the US4 (gG) gene and upstream of US6 (gD) [3]. The gJ ORF in herpesvirus simiae spans approximately 300 nucleotides, translating into a ~100 amino acid polypeptide. Genomic sequencing indicates a relatively high GC content (~74.5%) in the US region of herpesvirus simiae, consistent with other macacine herpesviruses but distinct from the lower GC content observed in HSV-1 (~68%) [2]. This compositional bias may influence codon usage and regulatory element structure within the gJ ORF.
Table 1: Genomic Features of the US Region in Select Alphaherpesviruses
Virus Species | Genome Length (bp) | US Region Length (bp) | US5 (gJ) ORF Position | GC Content (%) |
---|---|---|---|---|
Herpesvirus simiae (B virus) | ~156,400 | ~13,000 | ~118,500-118,800 | ~74.5 |
Herpes simplex virus 1 (HSV-1) | ~152,000 | ~13,000 | ~140,200-140,500 | ~68.0 |
SA8 (CeHV-2) | ~150,715 | ~12,500 | ~108,000-108,300 | ~70.2 |
Herpes papio (HVP-2) | ~156,487 | ~13,100 | ~119,000-119,300 | ~73.8 |
(Data synthesized from [1] [2] [3])
Comparative genomics demonstrates that the fundamental organization of the US region, including the location and orientation of the US5 gene, is conserved across the Simplexvirus genus within the Alphaherpesvirinae subfamily [3] [6]. Herpesvirus simiae, human herpes simplex viruses (HSV-1, HSV-2), SA8 (Cercopithecine alphaherpesvirus 2), and herpes papio (Papiine alphaherpesvirus 2) share this core US architecture, indicative of their close evolutionary relationship and descent from a common simplexvirus ancestor [2] [6].
However, significant variations exist in the sequence divergence and precise arrangement of ORFs surrounding US5. While the order of genes (US2-US3-US4-US5-US6-US7-US8) is generally preserved, herpesvirus simiae exhibits inversions or minor deletions/insertions compared to HSV-1, particularly near the termini of the US region [3] [6]. These architectural differences correlate with host divergence times: Old World monkeys (macaques, baboons) versus hominids (humans). The gJ protein, while functionally homologous, displays greater sequence identity between herpesvirus simiae and other simian viruses like SA8 (>85%) than between herpesvirus simiae and HSV-1 (<65%), reflecting co-speciation with their respective primate hosts [2] [7]. Furthermore, the Alphaherpesvirinae subfamily exhibits a core set of genes under strong purifying selection, including glycoproteins essential for entry, but accessory glycoproteins like gJ show higher evolutionary plasticity, allowing adaptation to specific host niches [1] [6].
Table 2: Structural Variations in the US Region Across Simplexviruses
Genomic Feature | Herpesvirus Simiae | HSV-1 | SA8 | HVP-2 |
---|---|---|---|---|
US Region Orientation | Standard | Standard | Standard | Inverted |
US4 (gG) Presence | Yes | Yes | Yes | Truncated |
Flanking Repeat Structure | TRs/IRs complex | TRs/IRs | TRs/IRs | IRs expanded |
Adjacent Regulatory Elements | Multiple enhancers | Single enhancer | Multiple enhancers | Minimal enhancers |
(Data derived from [2] [3] [6])
Glycoprotein J (gJ) of herpesvirus simiae exhibits significant but incomplete homology to its positional homolog, the US5-encoded gJ in human herpes simplex virus type 1 (HSV-1). Phylogenetic analysis based on gJ amino acid sequences places herpesvirus simiae within a distinct clade of simian simplexviruses, sister to the clade containing HSV-1 and HSV-2 [2] [7]. Sequence alignment reveals conserved blocks, particularly within predicted transmembrane domains (TMDs) and short cytoplasmic tails, suggesting conserved functional roles in virion maturation or egress. The highest homology (75-80% identity) exists between herpesvirus simiae gJ and gJ homologs in other Old World Monkey viruses like SA8 (Cercopithecine alphaherpesvirus 2) and herpes papio (Papiine alphaherpesvirus 2) [2] [7].
Notably, gJ homologs are largely restricted to the Simplexvirus genus. While other alphaherpesviruses (e.g., Varicellovirus genus members like bovine herpesvirus 1 or pseudorabies virus) possess glycoproteins with analogous functions (e.g., immune evasion), they lack a true US5 ortholog and instead utilize non-homologous genes (e.g., gE/gI complex) [3] [6]. This indicates that gJ is a specific evolutionary innovation within the simplexvirus lineage. Functional studies suggest conserved roles for gJ across simplexviruses, including potential anti-apoptotic activity during infection and modulation of cell signaling pathways, despite sequence divergence in its extracellular domain [6] [7].
Table 3: Glycoprotein J (US5) Homology Across Simplexviruses
Virus (Common Name) | ICTV Species Name | gJ Amino Acid Identity vs. Herpesvirus Simiae (%) | Key Conserved Motifs | Predicted N-glycosylation Sites |
---|---|---|---|---|
Herpesvirus simiae (B virus) | Macacine alphaherpesvirus 1 | 100.0 | TMD, Cyt Tail, Cys1-3 | 2 |
SA8 | Cercopithecine alphaherpesvirus 2 | 82.5 | TMD, Cyt Tail, Cys1,2,4 | 3 |
Herpes papio | Papiine alphaherpesvirus 2 | 78.1 | TMD, Cyt Tail, Cys1,3 | 2 |
HSV-1 | Human alphaherpesvirus 1 | 61.7 | TMD, Cyt Tail, Cys3 | 3 |
HSV-2 | Human alphaherpesvirus 2 | 59.8 | TMD, Cyt Tail, Cys3 | 2 |
(Data compiled from [2] [6] [7])
Despite overall sequence conservation within the Simplexvirus genus, detailed analysis of gJ highlights critical domains undergoing accelerated divergence between human and simian viruses. Herpesvirus simiae gJ shows distinct patterns of amino acid substitutions compared to HSV-1 gJ, particularly within the predicted ectodomain. This region exhibits significantly higher non-synonymous mutation rates (dN/dS > 1) compared to the highly conserved transmembrane domain (dN/dS << 1), indicating positive selection or relaxed constraints in the external portion of the protein [6] [7].
A key divergence involves cysteine residue patterns crucial for disulfide bond formation and protein folding. While herpesvirus simiae gJ shares 3 conserved cysteine positions with HSV-1 gJ, it possesses an additional, simian-virus-specific cysteine residue absent in human viruses [7]. Similarly, the number and location of predicted N-linked glycosylation sites (NXS/T) vary: herpesvirus simiae gJ typically possesses 2 sites, whereas HSV-1 gJ has 3. One site is conserved in position across all simplexviruses, suggesting a core functional role, while others are lineage-specific, potentially influencing antigenicity or protein interactions [6] [7].
Genome-based genetic distance calculations using whole-genome alignments reveal that herpesvirus simiae strains from different macaque species (e.g., M. mulatta vs. M. nemestrina or M. silenus) exhibit gJ sequence distances exceeding 10%, significantly higher than the intraspecies variation seen in HSV-1 (<2%) [2]. Notably, strains from pig-tailed (M. nemestrina) and lion-tailed macaques (M. silenus) show gJ divergence from "core" herpesvirus simiae strains (e.g., from rhesus or cynomolgus macaques) approaching 14%, a level comparable to the distance between defined simplexvirus species like SA8 and herpes papio (~10%) [2]. This suggests potential cryptic species formation within the herpesvirus simiae complex, with gJ divergence contributing to host adaptation in basal macaque lineages.
Table 4: Divergence Features in Conserved Domains of gJ Across Herpesviruses
Domain/Feature | Conservation Level | Herpesvirus Simiae Specificity | HSV-1 Specificity | Functional Implication |
---|---|---|---|---|
Signal Peptide | High | Longer hydrophobic core | Shorter hydrophobic core | Targeting efficiency |
Ectodomain Core | Moderate | Unique Cys4 residue | Cys1-Cys2 bridge | Disulfide bonding pattern |
Transmembrane Domain (TMD) | Very High | GxxxG motif | GxxxG motif | Oligomerization potential |
Cytoplasmic Tail | High | Phosphorylation site S85 | Phosphorylation site T67 | Kinase interaction |
N-glycosylation sites | Variable | N45, N77 | N33, N56, N79 | Antigenic variation, stability |
(Features identified from [2] [6] [7])
These domain-specific divergences likely reflect adaptations to distinct host cellular environments. For instance, variations in glycosylation sites could alter how the virus interacts with host lectins or evades immune recognition specific to macaque versus human immune systems. Similarly, differences in cytoplasmic tail phosphorylation motifs might modulate interactions with host cell trafficking machinery in a species-dependent manner. The elevated divergence in the ectodomain, under potential positive selection, points towards gJ's role in host-pathogen co-evolutionary arms races, possibly involving immune evasion or tropism modulation [6] [7].
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